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Compound of Interest

Compound Name: 1-Vinyl-1,3-dihydro-isobenzofuran

Cat. No.: B12903484

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of substituted isobenzofurans, a
class of heterocyclic compounds of significant interest in medicinal chemistry and materials
science. By presenting key spectroscopic data from various analytical techniques—including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS),
and UV-Visible (UV-Vis) Spectroscopy—this document aims to facilitate the identification,
characterization, and development of novel isobenzofuran derivatives. The information is
compiled from peer-reviewed studies to ensure accuracy and reliability.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for different classes of
substituted isobenzofurans, enabling a clear comparison of their electronic and structural
properties.

'H and **C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of
substituted isobenzofurans. The chemical shifts (d) are highly sensitive to the electronic
environment of the nuclei, providing valuable insights into the effects of different substituents.

Table 1: *H and 3C NMR Data for Selected 3-Substituted Isobenzofuran-1(3H)-ones.[1]
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Compound

Key *H NMR Signals (0,
ppm)

Key **C NMR Signals (9,
ppm)

3-(pyrimidin-2-ylamino)-2-

benzofuran-1(3H)-one

9.1 (d, J=9.7 Hz, 1H, NH), 7.1
(d, J=9.1 Hz, 1H, CH-N),

Aromatic protons

169.82 (C=0), 161.78 (C-NH),

Aromatic carbons

3-(pyridin-2-ylamino)-2-

benzofuran-1(3H)-one

8.2 (s, 1H, NH), 6.5 (s, 1H,
CH-N), Aromatic protons

171.34 (C=0), 169.67 (C-NH),

Aromatic carbons

3-(1,3-thiazol-2-ylamino)-2-

benzofuran-1(3H)-one

8.9 (d, J=9.1 Hz, 1H, NH), 7.2
(d, J=9.1 Hz, 1H, CH-N),

Aromatic protons

169.41 (C=0), 166.78 (C-NH),

Aromatic carbons

Table 2: 1H and 13C NMR Data for Selected 1-Methoxy-3-aryl-1H-isochromenes.[2]

Compound

Key *H NMR Signals (0,
ppm)

Key **C NMR Signals (9,
ppm)

1-Methoxy-3-phenyl-1H-

isochromene

7.75 (d, 2H), 7.36-7.15 (m,
7H), 6.55 (s, 1H), 6.08 (s, 1H),
3.54 (s, 3H, OCHs)

148.4, 133.4, 129.2, 128.5,
127.8, 127.5, 126.0, 125.7,
124.8, 123.8, 123.5, 99.4,
98.7, 54.2 (OCHs)

3-(4-Chlorophenyl)-1-methoxy-

1H-isochromene

7.77-7.72 (m, 2H), 7.40-7.21
(m, 6H), 6.58 (s, 1H), 6.13 (s,
1H), 3.59 (s, 3H, OCHs)

148.4, 134.5, 132.9, 129.9,
129.5, 128.7, 127.0, 126.9,
126.0, 125.8, 124.6, 100.7,
99.8, 55.2 (OCHs)

3-(4-Fluorophenyl)-1-methoxy-

1H-isochromene

7.75-7.72 (m, 2H), 7.40-7.23
(m, 3H), 6.98-6.88 (m, 2H),
6.53 (s, 1H), 6.14 (s, 1H), 3.58
(s, 3H, OCHs)

163.4 (d, J=247.0 Hz), 149.4,
134.9, 132.5, 132.2 (d, J=9.6
Hz), 128.8, 127.7 (d, J=9.2
Hz), 126.2, 122.9 (d, J=3.0
Hz), 113.8 (d, J=22.9 Hz),
110.9 (d, J=22.4 Hz), 100.1 (d,
J=2.8 Hz), 99.4, 55.3 (OCH3)

Infrared (IR) Spectroscopic Data
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IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
lactone carbonyl group in isobenzofuran-1(3H)-ones and the C-O stretches are particularly
informative.

Table 3: Characteristic IR Absorption Bands for 3-Substituted Isobenzofuran-1(3H)-ones.[1]

C=0 Stretch (Lactone)
Compound ( | N-H Stretch (cm™?)
cm™?

3-(pyrimidin-2-ylamino)-2-

1743 3228
benzofuran-1(3H)-one
3-(pyridin-2-ylamino)-2-
Py Y ) 1761 3295
benzofuran-1(3H)-one
3-(1,3-thiazol-2-ylamino)-2-
1755 3280

benzofuran-1(3H)-one

Aromatic hydrocarbons typically show C-H stretching vibrations from 3100-3000 cm~* and C-C
stretching in the aromatic ring in the 1600-1400 cm~* region.[3] The pattern of C-H out-of-plane
bending bands in the 900-675 cm~! range can be characteristic of the substitution pattern on
the aromatic ring.[3][4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compounds, aiding in structural confirmation. A common fragmentation pathway for many
3-substituted isobenzofuran-1(3H)-ones involves the loss of the substituent to form a stable
phthalidyl cation.

Table 4: Key Mass Spectrometry Fragments for 3-Substituted Isobenzofuran-1(3H)-ones.[1]
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Compound Molecular lon (M%) Key Fragment (m/z)

3-(pyrimidin-2-ylamino)-2-

227 133 (phthalidyl cation)
benzofuran-1(3H)-one
3-(pyridin-2-ylamino)-2-
(py Y ) 226 133 (phthalidyl cation)
benzofuran-1(3H)-one
3-(1,3-thiazol-2-ylamino)-2- ] )
232 133 (phthalidyl cation)

benzofuran-1(3H)-one

UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
The position of the maximum absorption wavelength (Amax) is influenced by the nature of the
substituents and the solvent.

Table 5: UV-Vis Absorption Maxima for 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-
ones in Methanol.[5]

Substituent at 4-position

of phenylamino group Amax 1 (nm) Amax 2 (nm)
-H 299 255
-CHs 303 256
-OCH> 304 258
-OH 305 259
-F 300 254
-Cl 304 256
-NO:2 370 275
-COCH:s 320 260

The data indicates that electron-donating groups cause a slight bathochromic (red) shift, while
strong electron-withdrawing groups like nitro (-NO3z) lead to a significant bathochromic shift,
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suggesting a more pronounced intramolecular charge transfer (ICT) character.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of
scientific findings.

General Synthesis of 3-((4-
substituted)phenylamino)isobenzofuran-1(3H)-ones|[5]

A solution of the appropriately substituted aniline (5 mmol) in methanol (10 mL) is refluxed with
2-formylbenzoic acid (phthalaldehydic acid) (0.75 g, 5 mmol) for 3 hours in the presence of a
few drops of acetic acid. The progress of the reaction can be monitored by thin-layer
chromatography. After completion, the reaction mixture is cooled, and the resulting solid
product is filtered, washed, and recrystallized to afford the pure compound.

Spectroscopic Characterization Methods

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 MHz or higher
field spectrometer using a deuterated solvent such as DMSO-ds or CDClIs, with
tetramethylsilane (TMS) as the internal standard.[1][2]

» IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared
(FTIR) spectrophotometer.[1] Samples can be prepared as potassium bromide (KBr) discs or
analyzed using an Attenuated Total Reflectance (ATR) accessory.[1][6]

e Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using
electron ionization (EI) or electrospray ionization (ESI) techniques.[1][7]

o UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in
a suitable solvent, such as methanol or dichloromethane, in quartz cuvettes.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
comparison of substituted isobenzofurans.
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Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis of Isobenzofurans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. imjst.org [imjst.org]

2. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent
Cyclization of 2-Ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

e 3. IR _2007 [uanlch.vscht.cZ]

e 4. spectroscopyonline.com [spectroscopyonline.com]
o 5. researchgate.net [researchgate.net]

o 6. researchgate.net [researchgate.net]

e 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]

 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Substituted
Isobenzofurans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12903484#spectroscopic-analysis-of-substituted-
isobenzofurans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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